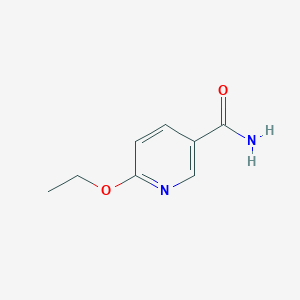

6-Ethoxypyridine-3-carboxamide

Description

Overview of Pyridine (B92270) Carboxamide Derivatives in Chemical and Biological Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds with wide-ranging applications. researchgate.net The pyridine scaffold, a six-membered ring containing one nitrogen atom, is a key component in over 7,000 existing drug molecules. rsc.org Its unique properties, including solubility, basicity, and the ability to form hydrogen bonds, make it a valuable pharmacophore in drug design. nih.gov

When a carboxamide group (-C(=O)NH2) is attached to the pyridine ring, the resulting pyridine carboxamide derivatives exhibit a broad spectrum of biological activities. smolecule.comtandfonline.comtandfonline.com These activities include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. researchgate.netsmolecule.comtandfonline.comontosight.ai The carboxamide group itself is a common feature in many pharmaceuticals, as it can participate in hydrogen bonding, which is crucial for molecular interactions with biological targets. smolecule.com The versatility of pyridine carboxamides allows for the synthesis of complex heterocyclic systems with potential for the development of new drugs. tandfonline.comtandfonline.com

Significance of the Ethoxy and Carboxamide Functionalities in Pyridine Systems

The presence of both an ethoxy group (-OCH2CH3) and a carboxamide group on the pyridine ring of 6-Ethoxypyridine-3-carboxamide significantly influences its chemical and physical properties. The ethoxy group, an electron-donating group, can affect the molecule's solubility in organic solvents and its electronic properties, which in turn can modulate its reactivity and biological activity. ontosight.ainih.gov For instance, in some pyridine derivatives, the introduction of an alkoxy group, such as an ethoxy group, has been shown to be essential for their potency as therapeutic agents. nih.gov

The carboxamide group is a key functional group that can form strong hydrogen bonds, which are critical for the binding of a molecule to biological targets like enzymes and receptors. smolecule.commdpi.com The position of the carboxamide group on the pyridine ring can also influence the compound's properties. In the case of this compound, the carboxamide group is at the 3-position, a common arrangement in many biologically active pyridine derivatives.

Historical Context of this compound Research

The specific compound, this compound, with the CAS Number 473693-84-4, has appeared in more recent scientific literature and patent documents. google.comambeed.combldpharm.comsigmaaldrich.cnnih.gov For example, a patent filed in 2009 mentions the use of this compound in the synthesis of benzazepine derivatives as potential histamine (B1213489) H3 antagonists for treating CNS disorders. google.com This indicates that its role as a synthetic intermediate has been recognized for over a decade.

Current Research Trends and Future Directions for this compound

Current research involving this compound primarily focuses on its utility as a building block in the synthesis of novel compounds with potential therapeutic applications. Its structure is incorporated into larger, more complex molecules that are then screened for various biological activities. For example, it has been used in the development of inhibitors for enzymes implicated in various diseases.

Future research is likely to continue exploring the synthetic utility of this compound. There is potential for its use in the creation of new materials, such as polymers or ligands for metal complexes, given the versatile nature of the pyridine scaffold. Further investigations into the biological properties of the compound itself and its simple derivatives may also uncover new therapeutic leads. The development of more efficient and scalable synthetic routes to this compound will be crucial for facilitating these future research endeavors.

Compound Information Table

| Compound Name | Other Names |

| This compound | 6-ethoxynicotinamide |

| Picoline | - |

| Benzazepine | - |

| Histamine | - |

Interactive Data Table: Properties of this compound Below is a searchable and sortable table of key properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C8H10N2O2 | PubChem nih.gov |

| Molecular Weight | 166.18 g/mol | PubChem nih.gov |

| CAS Number | 473693-84-4 | PubChem nih.gov |

| InChI | InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | PubChem nih.gov |

| SMILES | CCOC1=NC=C(C=C1)C(=O)N | PubChem nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

6-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-7-4-3-6(5-10-7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFWYDOMOVRTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethoxypyridine 3 Carboxamide and Its Analogues

Established Synthetic Routes to 6-Ethoxypyridine-3-carboxylic Acid Precursors

The core of the synthesis is the formation of the 6-ethoxypyridine-3-carboxylic acid scaffold. The selection of a particular route often depends on the availability of starting materials, desired yield, and regiochemical control.

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying halogenated pyridines. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. This reactivity is enhanced at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. youtube.com The SNAr mechanism typically involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (halide) to restore aromaticity. youtube.comlibretexts.org

A direct and common method for synthesizing 6-ethoxypyridine-3-carboxylic acid is the reaction of a 6-halopyridine-3-carboxylate with an ethoxide source, typically sodium ethoxide or potassium ethoxide. The halogen atom at the C-6 position serves as a good leaving group, which is readily displaced by the strongly nucleophilic ethoxide ion.

The reaction is generally carried out by heating a solution of the 6-halopyridine precursor (e.g., 6-chloropyridine-3-carboxylic acid or its corresponding ester) with a solution of sodium ethoxide in ethanol. An analogous reaction, the synthesis of 6-methoxypyridine-3-carboxylic acid, involves heating 6-chloropyridine-3-carboxylic acid with a methanolic sodium methylate solution under reflux for an extended period. prepchem.com Subsequent acidification of the reaction mixture yields the desired carboxylic acid.

Table 1: Representative Conditions for Alkoxylation of 6-Chloropyridine-3-carboxylic Acid

| Precursor | Reagent | Solvent | Conditions | Product |

| 6-Chloropyridine-3-carboxylic acid | 4 M Sodium methylate solution | Methanol | Reflux, 60 hours | 6-Methoxypyridine-3-carboxylic acid |

Data adapted from an analogous methoxylation reaction. prepchem.com

When the starting material contains multiple halogen substituents, the regioselectivity of the ethoxylation becomes a critical factor. In substrates like methyl 2,6-dichloropyridine-3-carboxylate, the two chlorine atoms at C-2 and C-6 are electronically distinct due to the influence of the ester group at the C-3 position.

Research on the analogous methoxylation of methyl 2,6-dichloropyridine-3-carboxylate has shown that the reaction is highly regioselective for substitution at the C-6 position when conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or in methanol. nih.gov This preferential reactivity at C-6 is attributed to the electronic activation provided by the adjacent nitrogen and the deactivating effect of the C-3 ester group on the C-2 position. Conversely, using less polar solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) can lead to the 2-alkoxy isomer as the major product. nih.gov This demonstrates the profound impact of the solvent system on directing the outcome of the nucleophilic substitution.

Table 2: Effect of Solvent on Regioselectivity of Methoxylation of Methyl 2,6-dichloropyridine-3-carboxylate

| Reagent | Solvent | Major Product Isomer | Selectivity (6-position) |

| Sodium methoxide | DMF/MeOH | 6-Methoxy | Highly regioselective |

| Sodium methoxide | THF/CH2Cl2 | 2-Methoxy | Low |

Data based on findings from Hirokawa et al. nih.gov

Sequential functionalization provides a versatile alternative for constructing complex pyridine derivatives. This strategy involves a multi-step process where different functional groups are introduced in a controlled, stepwise manner. This can be particularly useful when direct substitution is challenging or when specific isomers are required.

A practical synthetic route can involve an initial regioselective amination, followed by ethoxylation and a final hydrolysis step. For example, a synthetic pathway starting from a dihalogenated pyridine can be envisioned. nih.gov

Regioselective Amination: The process can begin with the reaction of a starting material like 2,6-dichloropyridine-3-carboxylate with a suitable amine. Studies have shown that the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine results in a highly regioselective substitution at the C-6 position, with a product ratio greater than 98:2 in favor of the 6-amino derivative. nih.gov

Ethoxylation: The remaining halogen at the C-2 position can then be displaced by an ethoxide group through a nucleophilic aromatic substitution reaction.

Ester Hydrolysis: The final step involves the hydrolysis of the ester group at the C-3 position to the desired carboxylic acid, typically under basic or acidic conditions.

This sequential approach allows for the precise installation of different substituents on the pyridine ring, offering a high degree of control over the final molecular architecture. nih.govnih.gov

An alternative synthetic strategy involves the oxidation of a pre-existing alkyl group on the pyridine ring to a carboxylic acid. This method is advantageous if the appropriately substituted pyridine precursor, such as 6-ethoxy-3-methylpyridine, is readily available.

The oxidation of the methyl group at the C-3 position to a carboxylic acid can be achieved using various oxidizing agents. The oxidation of alkyl side chains on aromatic rings is a well-established transformation in organic synthesis. wum.edu.pkmdpi.com For instance, the industrial production of nicotinic acid (pyridine-3-carboxylic acid) often involves the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine. mdpi.com Common methods include oxidation with nitric acid at high temperatures and pressures or catalytic oxidation using transition metal catalysts in the presence of oxygen or air. mdpi.com These established procedures provide a framework for the conversion of 6-ethoxy-3-methylpyridine to 6-ethoxypyridine-3-carboxylic acid.

Table 3: Potential Oxidation Methods for Pyridine-3-carboxylic Acid Synthesis

| Substrate | Oxidant/Catalyst System | Product |

| 3-Methylpyridine | Air, Co(II)/NHPI/[(C6H5)3P(CH2C6H5)][Br] | Nicotinic Acid |

| 5-Ethyl-2-methylpyridine | HNO3 | Pyridine-2,5-dicarboxylic acid (intermediate) |

| 3-Methylpyridine | WO3 decorated TiO2 (Photoelectrocatalytic) | Nicotinic Acid |

Data adapted from literature on nicotinic acid synthesis. mdpi.comrsc.org

Oxidation of Substituted Pyridines

Vanadia-Catalyzed Oxidation Processes

The gas-phase catalytic oxidation of methylpyridines (picolines) to their corresponding pyridine carboxylic acids is a significant industrial process. Vanadium-based catalysts, particularly vanadia-titania (V2O5/TiO2) systems, are widely employed for this transformation. researchgate.netmdpi.com While the direct vanadia-catalyzed oxidation of 6-ethoxy-3-methylpyridine to 6-ethoxypyridine-3-carboxylic acid is not extensively detailed in the provided search results, the underlying principles can be inferred from the oxidation of analogous compounds like β-picoline (3-methylpyridine) and 4-methylpyridine. researchgate.netmdpi.com

The process generally involves the vapor-phase reaction of the picoline with air over a heterogeneous catalyst at elevated temperatures. mdpi.com The vanadia-titania catalyst facilitates the selective oxidation of the methyl group to a carboxylic acid group. researchgate.net The reaction mechanism is complex, but it is understood that the catalyst's redox properties play a crucial role. mdpi.com Modifying the vanadium oxide catalyst with other metal oxides, such as titanium and manganese, can enhance performance by improving the distribution and size of catalyst particles, leading to higher efficiency. mdpi.com The main product of β-picoline oxidation over a V-Ti catalyst is nicotinic acid (pyridine-3-carboxylic acid). researchgate.net The reaction conditions, such as temperature and reactant concentrations, are carefully controlled to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts like carbon oxides. researchgate.net

Synthesis of Key Intermediates

A common route to 6-alkoxypyridine-3-carboxylic acids involves nucleophilic aromatic substitution on a pyridine ring bearing a suitable leaving group, such as a halogen, at the 6-position. For the synthesis of the analogous 6-methoxypyridine-3-carboxylic acid, a suspension of 6-chloropyridine-3-carboxylic acid is heated under reflux with a solution of sodium methoxide in methanol. prepchem.com After an extended reaction time, the solvent is removed, and the residue is dissolved in water and acidified to precipitate the product. prepchem.com

A similar procedure can be applied for the synthesis of 6-ethoxypyridine-3-carboxylic acid, where sodium ethoxide in ethanol would be used in place of sodium methoxide in methanol. The reaction proceeds via the displacement of the chloride ion by the ethoxide ion.

Reaction Scheme:

Reactants: 6-Chloropyridine-3-carboxylic acid, Sodium ethoxide

Solvent: Ethanol

Conditions: Reflux

Product: 6-Ethoxypyridine-3-carboxylic acid

The ester intermediate, Methyl 6-Ethoxypyridine-3-carboxylate, can be prepared through several methods.

Esterification of the Carboxylic Acid: The most direct method is the acid-catalyzed esterification of 6-ethoxypyridine-3-carboxylic acid with methanol. pipzine-chem.com Catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used under heating or reflux conditions to drive the reaction to completion. pipzine-chem.com

Nucleophilic Substitution on a Dihalopyridine Ester: An alternative and often highly regioselective route starts with a di-substituted pyridine ester, such as methyl 2,6-dichloropyridine-3-carboxylate. nih.gov Reaction of this precursor with sodium ethoxide would lead to the preferential substitution of one of the chloro groups by the ethoxide. The regioselectivity (substitution at the 2- vs. 6-position) can be highly dependent on the solvent and reaction conditions. nih.gov For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with nucleophiles, the choice of solvent (e.g., DMF vs. THF) can significantly influence which position is substituted. nih.gov

Advanced Synthetic Strategies and Optimization

The industrial-scale synthesis of 6-Ethoxypyridine-3-carboxamide and its analogues necessitates the development of robust, efficient, and high-yielding synthetic protocols. Advanced strategies focus on overcoming common challenges in multi-step syntheses, such as low yields, and leveraging modern process development tools to systematically optimize reaction conditions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming the carbon-carbon bonds necessary in the synthesis of many pyridine derivatives. However, the efficiency of this reaction is highly dependent on the catalyst system employed. In the synthesis of aryl-substituted nicotinamides, the choice of palladium catalyst and ligands is critical for achieving high yields and regioselectivity, especially when dealing with substrates containing multiple reactive sites, such as dichloropyridines.

Research into the regioselective Suzuki coupling of 2,6-dichloronicotinamide demonstrates the importance of the catalyst system. The air-stable palladium catalyst PXPd2, for instance, has been shown to provide excellent regioselectivity and short reaction times when used with potassium carbonate as a base in methanol nih.gov. The efficiency of different palladium sources can vary significantly, with palladacyclic complexes often showing enhanced activity compared to conventional sources for reactions involving deactivated aryl chlorides researchgate.net. The selection of ligands, such as tricyclohexylphosphine, also plays a crucial role in catalyst performance researchgate.net. Furthermore, developing recyclable heterogeneous catalysts, such as palladium nanoparticles supported on materials like Mg-Al hydrotalcite (HT), can lead to stable catalytic efficiency over multiple cycles, often achieving high product yields consistently mdpi.com.

| Catalyst System | Substrate Example | Key Findings | Reported Yield | Reference |

|---|---|---|---|---|

| PXPd2 / K₂CO₃ in Methanol | 2,6-Dichloronicotinamide | High regioselectivity for coupling at the 2-position; short reaction times. | Not specified | nih.gov |

| Palladacyclic complexes with tricyclohexylphosphine | Deactivated Aryl Chlorides | Considerably enhanced activity over conventional palladium sources. | Not specified | researchgate.net |

| HT@NC/Pd in Water | Iodobenzene and Phenylboric Acid | Excellent stability and reusability over 10 cycles. | >95% | mdpi.com |

| Dioxime-functionalized Fe₃O₄ supported Palladium | Aryl Halides | Extremely short reaction times (approx. 1 minute). | Not specified | mdpi.com |

The hydrolysis of a nitrile (cyanopyridine) to a carboxamide is a frequent final step in the synthesis of compounds like this compound. This reaction is highly sensitive to temperature. Inadequate temperature control can lead to the formation of the corresponding carboxylic acid as a byproduct, thereby reducing the yield of the desired amide.

Patented processes for the hydrolysis of cyanopyridines highlight the ability to control product distribution by manipulating reaction conditions. By carefully managing the initiation temperature, base concentration, and choice of base, the hydrolysis can be directed to selectively produce either the amide or the carboxylic acid in high yields google.com. For example, the hydrolysis of 3-cyanopyridine can be controlled to favor the formation of nicotinamide (B372718) google.com. The reaction can be highly exothermic, and in some continuous processes, the temperature of the reaction mixture can increase significantly in a very short time google.com. Optimal temperature ranges for hydrolysis reactions to produce carboxamide pyridine derivatives are typically between 50°C and 140°C, with a preferred range often cited as 60°C to 90°C google.com. Exceeding the optimal temperature can promote further hydrolysis to the carboxylic acid, thus lowering the yield of the target carboxamide.

| Reactant | Conditions | Primary Product | Key Observation | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine | NaOH, controlled initiation temperature | Nicotinamide (3-Pyridine Carboxamide) | Conditions can be controlled to produce amides as major products. | google.com |

| Amino-substituted cyanopyridine | Typical range: 50°C to 140°C | Carboxamide Pyridine Compound | Preferred temperature range is 60°C to 90°C to maximize amide yield. | google.com |

| 4-Cyanopyridine | NaOH, 50-80°C | Isonicotinic Acid | Demonstrates how conditions can favor carboxylic acid formation. | google.com |

| 2-Cyanopyridine | Hydrolysis | Picolinamide or Picolinic Acid | To produce the carboxylic acid, temperatures above 135°C should be avoided to prevent decarboxylation. | google.com |

Design of Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. In chemical synthesis, DoE can be employed to optimize reaction conditions such as temperature, catalyst loading, solvent, and reactant concentrations to maximize yield and minimize impurities, using a minimal number of experimental runs.

The application of DoE is particularly beneficial in developing and optimizing multi-step syntheses for compounds like this compound rsc.org. Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables. This approach not only identifies the optimal conditions for a reaction but also reveals critical interactions between different factors rsc.org. For instance, a DoE study could be designed to optimize a Suzuki coupling step by examining variables such as the palladium source, ligand type, base, and solvent system simultaneously. This systematic approach can significantly shorten development timelines and lead to more robust and higher-yielding processes compared to traditional, non-systematic optimization methods rsc.orgchemrxiv.org.

Spectroscopic Characterization and Structural Elucidation of 6 Ethoxypyridine 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 6-Ethoxypyridine-3-carboxamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group would show a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other. The pyridine (B92270) ring protons would appear as distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the ethoxy and carboxamide substituents. The protons of the carboxamide group (-CONH₂) would likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange phenomena.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| Pyridine H | ~7.0 - 9.0 | Doublet, Doublet of doublets | ~2-8 Hz |

| -OCH₂CH₃ | ~4.0 - 4.5 | Quartet | ~7 Hz |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | ~7 Hz |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The pyridine ring carbons would resonate in the aromatic region (typically 100-160 ppm). The carbonyl carbon of the carboxamide group is expected to appear significantly downfield (around 160-180 ppm) wisc.edulibretexts.org. The carbons of the ethoxy group would be found in the upfield region of the spectrum wisc.edulibretexts.org.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~165 - 175 |

| Pyridine C-OR | ~155 - 165 |

| Pyridine C | ~110 - 150 |

| -OCH₂CH₃ | ~60 - 70 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would show correlations between the adjacent protons on the pyridine ring and between the methyl and methylene protons of the ethoxy group sdsu.edu.

Resolving Contradictions in Spectral Data (Impurities, Tautomerism, Solvent Effects)

The interpretation of NMR spectra can sometimes be complicated by several factors:

Impurities : The presence of residual solvents or starting materials from the synthesis can introduce extraneous peaks in the NMR spectra. Careful purification and comparison with spectra of known common laboratory solvents are necessary to identify and disregard these signals.

Tautomerism : Pyridine derivatives containing hydroxyl or amino groups can exist in tautomeric forms (e.g., hydroxypyridine and pyridone) chemtube3d.comnih.govwuxibiology.comchemtube3d.comnih.gov. While this compound is not expected to exhibit significant tautomerism under normal conditions, the potential for such equilibria should be considered, as it can lead to the appearance of multiple sets of signals in the NMR spectra.

Solvent Effects : The choice of deuterated solvent for the NMR experiment can influence the chemical shifts of protons and carbons, particularly for polar molecules like substituted pyridines researchgate.netcdnsciencepub.com. This is due to interactions between the solute and solvent molecules. Running spectra in different solvents can sometimes help to resolve overlapping signals or confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural information. Common fragmentation pathways for such a molecule could include the loss of the ethoxy group, the carboxamide group, or parts of the pyridine ring libretexts.orgmiamioh.edu. The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight uni-saarland.de.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for these two techniques differ; some vibrational modes may be active in IR, some in Raman, and some in both. This dual analysis provides a more complete picture of the molecular vibrations.

For this compound, the spectra are characterized by vibrations originating from the pyridine ring, the carboxamide group (-CONH₂), and the ethoxy group (-OCH₂CH₃).

Key Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. C-H stretching vibrations of aromatic rings typically appear in the 3100-3000 cm⁻¹ region. Carbon-carbon stretching vibrations within the aromatic ring are observed in the 1600-1400 cm⁻¹ range. The substitution pattern on the pyridine ring influences the exact positions and intensities of these bands.

Carboxamide Group Vibrations: The amide group has several distinct vibrational modes. The N-H stretching vibrations of the primary amide (-NH₂) typically appear as two bands in the 3400-3150 cm⁻¹ region, corresponding to asymmetric and symmetric stretching. The C=O stretching vibration, known as the Amide I band, is a strong absorption typically found between 1700 cm⁻¹ and 1630 cm⁻¹. The N-H bending vibration, or the Amide II band, occurs in the 1650-1590 cm⁻¹ range.

Ethoxy Group Vibrations: The ethoxy group contributes its own characteristic vibrations. The C-H stretching modes of the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. The C-O-C stretching vibrations are typically observed in the 1300-1000 cm⁻¹ range.

The following table summarizes the expected characteristic IR and Raman vibrational frequencies for the functional groups present in this compound, based on data from analogous molecules.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (IR) | Expected Frequency Range (cm⁻¹) (Raman) |

| N-H Asymmetric & Symmetric Stretching | 3400 - 3150 (strong, broad) | 3400 - 3150 (weak) |

| Aromatic C-H Stretching | 3100 - 3000 (medium to weak) | 3100 - 3000 (strong) |

| Aliphatic C-H Stretching (CH₃, CH₂) | 3000 - 2850 (medium) | 3000 - 2850 (strong) |

| C=O Stretching (Amide I) | 1700 - 1630 (very strong) | 1700 - 1630 (medium) |

| N-H Bending (Amide II) | 1650 - 1590 (strong) | 1650 - 1590 (weak) |

| Pyridine Ring C=C, C=N Stretching | 1600 - 1400 (medium to strong) | 1600 - 1400 (strong) |

| C-O-C Asymmetric & Symmetric Stretching | 1300 - 1000 (strong) | 1300 - 1000 (medium) |

| Pyridine Ring Breathing | ~1000 (weak) | ~1000 (strong) |

Due to the absence of specific experimental IR and Raman spectra for this compound in the available literature, a comparative analysis with DFT-calculated spectra for structurally similar molecules is essential for a reliable interpretation. DFT calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the vibrational frequencies and intensities with a good degree of accuracy. Theoretical calculations provide a complete set of vibrational modes, aiding in the assignment of experimentally observed bands, including those that may be weak or overlapping.

Studies on related molecules, such as nicotinamide (B372718) and its derivatives, have demonstrated a strong correlation between experimental and DFT-calculated vibrational spectra. For instance, in the theoretical study of nicotinamide, the calculated vibrational frequencies, after scaling to account for anharmonicity and basis set limitations, show good agreement with the experimental FT-IR and FT-Raman spectra.

A similar approach can be applied to this compound. The calculated spectrum would be expected to show the characteristic vibrational modes detailed in the table above. The comparison between the theoretical and (hypothetical) experimental spectra would involve matching the calculated frequencies and intensities to the observed bands.

The following table provides a hypothetical comparison of expected experimental frequencies with scaled DFT-calculated frequencies for key vibrational modes of this compound, based on analyses of analogous compounds.

| Vibrational Assignment | Expected Experimental Frequency (cm⁻¹) | Hypothetical Scaled DFT Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3350 | ~3345 |

| N-H Symmetric Stretch | ~3180 | ~3175 |

| Aromatic C-H Stretch | ~3070 | ~3065 |

| CH₂ Asymmetric Stretch | ~2980 | ~2975 |

| CH₃ Asymmetric Stretch | ~2940 | ~2935 |

| C=O Stretch (Amide I) | ~1680 | ~1675 |

| N-H Bend (Amide II) | ~1620 | ~1615 |

| Pyridine Ring Stretch | ~1590 | ~1585 |

| Pyridine Ring Stretch | ~1480 | ~1475 |

| C-O-C Asymmetric Stretch | ~1250 | ~1245 |

| C-O-C Symmetric Stretch | ~1040 | ~1035 |

This comparative analysis between experimental and DFT-calculated spectra is crucial for a definitive assignment of the vibrational modes of this compound, providing a deeper understanding of its molecular structure and bonding.

Biological and Pharmacological Research of 6 Ethoxypyridine 3 Carboxamide Analogues

Antimicrobial Activity Investigations

Analogues of pyridine-3-carboxamide (B1143946) have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi. Research in this area has focused on identifying the structural features that contribute to their antimicrobial efficacy and quantifying their potency.

Pyridine-3-carboxamide derivatives have shown potent activity against several bacterial species. A novel family of compounds, imidazo[1,2-a]pyridine-3-carboxamides (IAPs), has been identified as having significant activity against Mycobacterium tuberculosis and Mycobacterium avium. nih.govnih.gov Specifically, certain IAP compounds exhibited low-micromolar activity against various M. avium strains. nih.govnih.gov In a mouse model of M. avium infection, the IAP compound ND-10885 showed significant antimicrobial effects in the lung, spleen, and liver. nih.gov

Further studies on pyridine-3-carboxamide analogues have confirmed their broad-spectrum potential. One study focused on developing analogues to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. A specific analogue, compound 4a (N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide), was found to be exceptionally effective against this plant pathogen. nih.gov This compound significantly enhanced disease resistance in infected tomato plants, reducing the percentage of infection and the quantity of the pathogen in plant tissues. nih.gov The efficacy of these analogues was attributed to the presence of the amide linkage. nih.gov

Other research has demonstrated the activity of nicotinoyl compounds against bacterial strains such as S. aureus, E. faecalis, E. coli, A. baumannii, and P. aeruginosa. nih.gov Additionally, certain imidazo[1,2-a]pyridine carboxamide derivatives have shown excellent activity against both the H37Rv strain of tuberculosis and multidrug-resistant (MDR) strains. derpharmachemica.com

The potency of pyridine-3-carboxamide analogues as antimicrobial agents is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Studies have determined the MIC values for various analogues against a range of pathogens.

For instance, imidazo[1,2-a]pyridine carboxamides were identified with excellent anti-TB activity, with MIC values as low as 0.10–0.19 μM against the H37Rv strain of tuberculosis. derpharmachemica.com Against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, some compounds showed MICs ranging from 0.05 to 1.5 μM. derpharmachemica.com Another study identified a pyridine (B92270) carboxamide-based compound, MMV687254, which displayed MIC values in the range of 1.56–3.125 μM against various clinical drug-resistant strains of M. tuberculosis. asm.org

The antimicrobial activity of various pyridine analogues has been tabulated below, showing their efficacy against different microbial strains. nih.gov

| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. niger | A. clavatus |

| 108a | 100 | 62.5 | 62.5 | 50 | 250 | 100 | 100 |

| 108b | 250 | 100 | 100 | 100 | 100 | 50 | 50 |

| 108c | 100 | 50 | 50 | 50 | 250 | 100 | 100 |

| 108d | 50 | 25 | 12.5 | 25 | 50 | 25 | 12.5 |

| 108e | 25 | 50 | 50 | 25 | 100 | 50 | 50 |

| Chloramphenicol | 50 | 50 | 50 | 50 | - | - | - |

| Ketoconazole | - | - | - | - | 50 | 50 | 50 |

MIC values are expressed in μg/mL.

Anti-inflammatory Effects and Mechanisms

Analogues of pyridine-3-carboxamide have been investigated for their anti-inflammatory properties, with a focus on their ability to modulate the production of key signaling molecules involved in the inflammatory response.

A significant mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Thalidomide and its analogues, which share structural similarities with pyridine-3-carboxamides, are well-known for their immunomodulatory activities. nih.gov These compounds have been shown to inhibit the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced peripheral blood mononuclear cells. nih.gov The mechanism of TNF-α inhibition by thalidomide involves the destabilization of its mRNA. frontiersin.org

More directly related pyridine carbothioamide analogues have also been shown to reduce levels of TNF-α in animal models of inflammation. tandfonline.com Similarly, a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives were found to significantly inhibit the LPS-induced expression of both IL-6 and TNF-α in various cell lines. researchgate.net Research on pyrazolo[3,4-b]pyridines also identified compounds that exhibited promising activity against IL-6, with some showing 60-65% inhibition at a 10 µM concentration. researchgate.net However, in some studies with specific analogues, the effects were more selective. For example, in patients with chronic active Crohn's disease, thalidomide treatment reduced the production of TNF-α and IL-12, but no significant change in IL-1β and IL-6 production was observed. nih.gov

The anti-inflammatory potential of pyridine-3-carboxamide analogues has been evaluated in in vivo models of acute lung injury (ALI). ALI is characterized by a severe inflammatory response in the lungs. A study on 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives demonstrated that the administration of a lead compound, 13a, significantly improved symptoms in mice with LPS-induced ALI. researchgate.net The treatment led to the alleviation of pathological changes in the lung tissue, a reduction in pulmonary edema, and the inhibition of macrophage infiltration. researchgate.net Furthermore, the same compound promoted survival in a murine model of LPS-induced sepsis, highlighting its potent in vivo anti-inflammatory effects. researchgate.net

Cytotoxic Activity Against Cancer Cell Lines

A growing body of research has focused on the cytotoxic potential of pyridine-3-carboxamide analogues against various human cancer cell lines. These studies aim to identify novel compounds for cancer therapy.

Derivatives of 1,4-dihydropyridine (DHP) have been a particular focus. One study found that DHP compounds with 3,5-bis-N-(4-methyl-2-thiazolyl) substituents showed superior cytotoxic effects compared to other derivatives. nih.gov Thiazole-substituted 1,4-DHPs were identified as potential candidates for further development as anticancer agents. nih.gov Specifically, compounds 7a and 7d were the most potent against LS180 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, respectively. nih.gov

Another study synthesized a series of novel dihydropyridine carboxylic acid derivatives and evaluated their activity against the HCT-15 human colon cancer cell line. nih.govresearchgate.net Compounds 3a and 3b showed the highest cytotoxic activity, with IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM, respectively. nih.govresearchgate.net

Novel imidazo[1,2-a]pyridine (IP) compounds have also been investigated. Three new IPs (IP-5, IP-6, and IP-7) were tested against the HCC1937 breast cancer cell line. IP-5 and IP-6 demonstrated strong cytotoxic impact with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov The mechanism of action for IP-5 was found to involve cell cycle arrest and the induction of the extrinsic apoptosis pathway. nih.gov

The table below summarizes the cytotoxic activity of selected pyridine analogues against various human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| 3a | HCT-15 | Colon Adenocarcinoma | 7.94 |

| 3b | HCT-15 | Colon Adenocarcinoma | 9.24 |

| 7a | LS180 | Colon Adenocarcinoma | 29.7 |

| 7d | MCF-7 | Breast Adenocarcinoma | 28.5 |

| 7a | MOLT-4 | T-lymphoblast; Acute Lymphoblastic Leukemia | 17.4 |

| IP-5 | HCC1937 | Breast Carcinoma | 45 |

| IP-6 | HCC1937 | Breast Carcinoma | 47.7 |

| 18 | HeLa | Cervical Adenocarcinoma | 3.6 |

| 19 | HeLa | Cervical Adenocarcinoma | 2.3 |

| 18 | MCF-7 | Breast Adenocarcinoma | 5.2 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

IC50 Values and Antiproliferative Effects

Analogues of 6-Ethoxypyridine-3-carboxamide, particularly those incorporating different heterocyclic scaffolds, have been investigated for their antiproliferative activities against various cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of N-arylpiperidine-3-carboxamide derivatives were evaluated for their effects on human melanoma A375 cells. One of the initial hit compounds demonstrated senescence-inducing effects and a reduction in total cell numbers. nih.gov Further optimization led to the identification of a novel compound, a sinister isomer with a pyridine ring and a pyrrole moiety, which exhibited significantly improved antimelanoma activity with an IC50 value of 0.03 µM. nih.gov

In another study, indole-2-carboxamide derivatives were synthesized and tested for their antiproliferative action. Several of these compounds showed high potency, with GI50 (50% growth inhibition) values ranging from 29 nM to 47 nM. nih.gov Specifically, compounds designated as 5f and 5g were potent inhibitors of wild-type EGFR (EGFRWT), with IC50 values of 68 ± 5 nM and 74 ± 5 nM, respectively. nih.gov These compounds also demonstrated excellent inhibitory activity against the mutant EGFRT790M, with IC50 values of 9.5 ± 2 and 11.9 ± 3 nM. nih.gov

Thiophene carboxamide scaffolds have also emerged as promising anticancer agents. Certain analogues have been identified as potent inhibitors of VEGFR-2, exhibiting IC50 values in the nanomolar range. mdpi.com Additionally, a novel class of 4-amino-thieno[2,3-d]pyrimidines, which can be considered structural analogues, have been reported as potent inhibitors of the Tie-2 receptor tyrosine kinase, with one of the most active compounds showing an IC50 value of 0.07 μM. nih.gov

Table 1: Antiproliferative IC50/GI50 Values of Selected Carboxamide Analogues

| Compound Class | Target Cell Line/Enzyme | IC50/GI50 Value |

| N-arylpiperidine-3-carboxamide (Compound 54) | Human Melanoma A375 | 0.03 µM |

| Indole-2-carboxamide (Compound 5f) | EGFRWT | 68 ± 5 nM |

| Indole-2-carboxamide (Compound 5g) | EGFRWT | 74 ± 5 nM |

| Indole-2-carboxamide (Compound 5f) | EGFRT790M | 9.5 ± 2 nM |

| Indole-2-carboxamide (Compound 5g) | EGFRT790M | 11.9 ± 3 nM |

| Indole-2-carboxamide (Compound 5c) | General Antiproliferative | 29 nM (GI50) |

| 4-amino-thieno[2,3-d]pyrimidine | Tie-2 Kinase | 0.07 µM |

Induction of Apoptosis

The antiproliferative effects of many carboxamide analogues are closely linked to their ability to induce apoptosis, or programmed cell death. This process is often mediated through the activation of key signaling pathways involving caspases, which are a family of protease enzymes playing essential roles in programmed cell death.

Research on thiophene carboxamide derivatives has shown that these compounds can induce morphological changes in cancer cells characteristic of apoptosis. mdpi.com Treatment with these compounds led to an enhanced signal intensity in cells stained with caspase-3/7 antibody, strongly suggesting the activation of the apoptotic pathway. mdpi.com Apoptosis can be triggered through either the extrinsic pathway, involving death receptors, or the intrinsic (mitochondrial) pathway. The intrinsic pathway is regulated by the Bcl-2 protein family and can be initiated by stressors like DNA damage or oxidative stress. mdpi.com

Similarly, certain indole-2-carboxamide derivatives that exhibit potent antiproliferative activity have been shown to induce apoptosis. For example, compounds 5f and 5g, which are potent EGFR inhibitors, demonstrated significant overexpression of caspase-3 protein, with levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively. nih.gov These levels were more active than the reference compound staurosporine. The study also found that these compounds increased the levels of caspase 8 and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl2. nih.gov

The evaluation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also pointed towards apoptosis as a mechanism of action. Flow cytometric analysis showed that a lead compound induced apoptosis in MCF-7 breast cancer cells, resulting in a significant 26.86% reduction in cell viability. mdpi.com

Enzyme Inhibition and Receptor Binding Studies

DNA Gyrase Inhibition

A significant area of research for pyridine-3-carboxamide analogues has been their development as inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. nih.gov These compounds target the ATPase subunit of DNA gyrase (GyrB), presenting a promising avenue for developing new antibacterial agents to combat drug-resistant infections. nih.govwhiterose.ac.uk

Structure-based design has led to the synthesis of a series of N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold. whiterose.ac.ukresearchgate.net These derivatives have demonstrated excellent enzyme inhibitory activity and potent antibacterial efficacy, particularly against Gram-positive bacteria. nih.govwhiterose.ac.uk For example, the introduction of a substituted phenyl group led to improvements in enzyme potency. An ortho-chloro substituted compound (compound 12 in the study) showed a good balance between enzyme and cellular potency, with a GyrB IC50 of 1.6 µM. whiterose.ac.uk Potent GyrB inhibitors were also identified when the C3 substituent was a 5-membered heterocycle, such as thiazole, with some compounds achieving IC50 values in the nanomolar range (e.g., 420 nM and 960 nM). whiterose.ac.uk However, these potent enzyme inhibitors did not always translate to measurable antibacterial activity. whiterose.ac.uk

Further studies, including protein X-ray crystallography, have explored the binding mode of these pyridine carboxamide inhibitors to the E. coli DNA gyrase target. whiterose.ac.uk These investigations confirmed that the binding mode corresponds well with predictions from the structure-based design, highlighting the importance of a network of hydrogen bonds between the inhibitor, a bound water molecule, and key amino acid residues (serine and aspartate) in the protein's active site. whiterose.ac.uk

Table 2: DNA Gyrase Inhibitory Activity of Selected Pyridine-3-carboxamide Analogues

| Compound ID (from source) | Substituent | GyrB IC50 (nM) |

| 12 | ortho-chloro phenyl | 1600 |

| 25 | Thiazole | 420 |

| 26 | Thiazole | 960 |

FGFR Inhibitory Activity

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that are crucial in various cellular processes, and their dysregulation is implicated in many cancers. mdpi.commdpi.com Consequently, FGFRs are important targets for cancer therapy, and various carboxamide-containing compounds have been explored as inhibitors. mdpi.comnih.govnih.gov

Pyrrolopyrazine carboxamide derivatives have been identified as potent and selective inhibitors of FGFR2 and FGFR3. nih.gov Systematic exploration of this chemical series led to the discovery of a compound (compound 10 in the study) that potently inhibited FGFR2 and FGFR3, including in the context of common resistance mutations. nih.gov This compound spared FGFR1 and FGFR4, potentially reducing dose-limiting adverse effects associated with broader FGFR inhibition. nih.gov

The kinase domains of FGFRs are highly homologous, which makes designing isoform-selective inhibitors challenging. mdpi.commdpi.com However, subtle differences, such as the innate flexibility of the FGFR4 kinase domain, provide opportunities for developing selective inhibitors. mdpi.com Lenvatinib is a multikinase inhibitor that targets FGFR1-4 along with other kinases, inhibiting FGFR1 with an IC50 of 46 nmol/L. nih.gov Another potent pan-FGFR inhibitor, AZD4547, selectively inhibits FGFR1-3 and has shown potent inhibition of proliferation in cell lines with an activated FGFR pathway. nih.gov

The development of FGFR inhibitors must also contend with acquired resistance, often through mutations in the kinase domain, such as the "gatekeeper" residue. mdpi.com For example, the V564M mutation in FGFR2 confers resistance to inhibitors like dovitinib. mdpi.com

Dopamine D2/D3 and Serotonin-3 (5-HT3) Receptor Antagonism

Analogues of this compound have been investigated for their activity at dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.

Dopamine D2/D3 Receptor Antagonism: The D2 and D3 dopamine receptors are primary targets for antipsychotic drugs. mdpi.com Ligands can exhibit varying affinities for these receptors. For example, domperidone is a selective antagonist of D2 and D3 receptors with pKi values of 7.9–8.4 and 7.1–7.6, respectively. nih.gov The binding affinity to the D2 receptor is a critical factor for the efficacy of both typical and atypical antipsychotics. nih.govresearchgate.net For atypical antipsychotics, therapeutic effects are determined by a complex interaction between binding affinities at D2, 5-HT2A/2C, and 5-HT1A receptors. nih.govresearchgate.net

Serotonin-3 (5-HT3) Receptor Antagonism: The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs (setrons) and has been explored for treating other conditions like irritable bowel syndrome and various psychiatric disorders. nih.govmedicinamoderna.rodrugbank.com Antagonism of 5-HT3 receptors is a potential therapeutic approach for depression and anxiety. nih.govnih.gov By blocking postsynaptic 5-HT3 receptors, antagonists may increase the availability of serotonin to other receptors like 5-HT1A and 5-HT2, thereby enhancing serotonergic transmission. nih.govnih.gov

Quinoxaline-2-carboxamide derivatives have been identified as novel 5-HT3 antagonists. nih.gov For example, the compound N-n-propyl-3-ethoxyquinoxaline-2-carboxamide (6n) showed antidepressant-like effects in animal models. nih.gov It was suggested that this effect was mediated by an increase in the concentration of monoamine neurotransmitters in the synapse. nih.gov

Urease Inhibition and Structure-Activity Relationships

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its inhibition is a therapeutic target for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.govnih.gov Pyridine carboxamide derivatives have been synthesized and evaluated for their urease inhibitory potential. nih.gov

In one study, a series of pyridine carboxamide and carbothioamide derivatives were investigated. Among them, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide (Rx-6) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7) showed significant activity, with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.govresearchgate.net

Structure-activity relationship (SAR) studies of these and other analogues provide insights into the features that govern inhibitory potency.

Effect of Halogens: The presence of a chlorine atom at the meta position of the pyridine ring in a carbothioamide derivative (Rx-6) resulted in the most potent inhibition in the series. nih.gov

Electron-donating vs. Electron-withdrawing Groups: In a series of imidazopyridine-oxazole derivatives, analogues with strong electron-withdrawing groups like -CF3 and –NO2, or groups capable of strong hydrogen bonding like –OH, displayed superior inhibitory potentials compared to the standard, thiourea. nih.gov For example, an analog bearing 3-CF3 and 5-NO2 groups was the most active inhibitor. nih.gov Conversely, replacing electron-donating methoxy (B1213986) (-OCH3) groups with methyl (-CH3) groups reduced the inhibitory potential, indicating that methoxy groups enhance urease inhibitory activity. nih.gov

Carboxamide vs. Carbothioamide: The carbothioamide (thiosemicarbazone) derivatives generally showed more potent inhibition than their carboxamide (semicarbazone) counterparts, suggesting the sulfur atom plays a key role in the interaction with the urease enzyme's active site. nih.gov

Table 3: Urease Inhibitory Activity of Selected Pyridine Carboxamide Analogues

| Compound ID (from source) | Compound Name/Description | IC50 (µM) |

| Rx-6 | 5-chloropyridine-2 yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 |

| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |

| 4i | Imidazopyridine-oxazole with 3-CF3 & 5-NO2 | 5.68 ± 1.66 |

| 4o | Imidazopyridine-oxazole with 2-CF3 & 5-NO2 | 7.11 ± 1.24 |

| 8k | 4,6-bis(4-methoxyphenyl)-5,6-dihydropyridine | 20.47 |

| Thiourea (Standard) | - | ~21.0 |

Heat Shock Protein 90 (Hsp90) Inhibition

Currently, there is a lack of specific research data directly linking this compound analogues to the inhibition of Heat Shock Protein 90 (Hsp90). While various heterocyclic compounds have been investigated as Hsp90 inhibitors, the specific activity of this particular class of pyridine carboxamides remains an area for future scientific exploration.

Antitubercular and Antibacterial Activities of Derivatives

Derivatives of the pyridine carboxamide scaffold have been the focus of studies investigating their potential as antimicrobial agents. Research has explored their efficacy against the causative agent of tuberculosis, Mycobacterium tuberculosis, as well as other common bacterial pathogens.

Inhibition of Decaprenyl Phosphoryl-β-D-ribose 2'-epimerase (DprE1)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in Mycobacterium tuberculosis involved in the biosynthesis of the mycobacterial cell wall. researchgate.net Specifically, DprE1 is essential for the formation of arabinogalactan and lipoarabinomannan, two key components of the cell wall. researchgate.net Its critical role in bacterial viability and its absence in humans make it an attractive target for the development of new antitubercular drugs. nih.gov

The inhibition of DprE1 disrupts the synthesis of these vital cell wall components, ultimately leading to bacterial death. nih.gov Various classes of compounds have been identified as inhibitors of DprE1, and these can be broadly categorized as either covalent or non-covalent inhibitors. researchgate.net Covalent inhibitors often contain a nitro group and act as suicide substrates for the reduced form of DprE1. d-nb.info A number of heterocyclic compounds, including those with pyrazole-pyridine and pyrimidine scaffolds, have been designed and evaluated as potential DprE1 inhibitors. nih.govd-nb.info While the broader class of pyridine-containing compounds has been investigated for DprE1 inhibition, specific studies detailing the activity of this compound analogues against this enzyme are not extensively documented in the current body of scientific literature.

Activity against Mycobacterium tuberculosis

A notable pyridine carboxamide derivative, designated MMV687254, has demonstrated specific activity against Mycobacterium tuberculosis. asm.orgnih.gov This compound was identified through phenotypic screening and has shown promising antitubercular properties. asm.orgnih.gov In laboratory studies, MMV687254 was found to inhibit the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner. asm.orgnih.gov Interestingly, within macrophages, the compound exhibited bactericidal activity against the mycobacteria. asm.orgnih.gov

Further investigations into the structure-activity relationship of this series of compounds have led to the identification of a lead candidate with potent anti-tubercular activity. asm.org This novel series of pyridine carboxamides has also demonstrated efficacy against drug-resistant strains of M. bovis BCG and clinical isolates of M. tuberculosis. asm.orgnih.gov The lead molecule from this series was also shown to inhibit the growth of M. tuberculosis in a chronic mouse model of infection. asm.orgnih.gov

Activity against Escherichia coli and Staphylococcus aureus

In contrast to its targeted activity against Mycobacterium tuberculosis, the pyridine carboxamide derivative MMV687254 was found to be inactive against a panel of other bacterial pathogens. asm.orgnih.gov This panel included the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. asm.orgnih.gov The lack of activity against these common pathogens highlights the specificity of this particular pyridine carboxamide scaffold for mycobacteria. asm.orgnih.gov

| Compound/Derivative | Target Organism | Activity |

|---|---|---|

| MMV687254 | Mycobacterium tuberculosis | Bacteriostatic (in liquid culture), Bactericidal (in macrophages) |

| MMV687254 | Escherichia coli | Inactive |

| MMV687254 | Staphylococcus aureus | Inactive |

Molecular Mechanism of Action

Understanding the molecular mechanism of action is crucial for the development of new therapeutic agents. Research into pyridine carboxamide derivatives has provided insights into how these compounds exert their antimicrobial effects.

Interference with Microbial Metabolic Processes

Studies on the pyridine carboxamide derivative MMV687254 have revealed that it functions as a prodrug. asm.orgnih.gov This means that the compound itself is not the active antimicrobial agent but is converted into its active form within the target microorganism. chemicalbook.com The anti-mycobacterial activity of MMV687254 is dependent on its hydrolysis by an amidase enzyme in M. tuberculosis called AmiC. asm.org

This enzymatic conversion is a key step in the compound's mechanism of action. The hydrolysis of the carboxamide bond by AmiC likely releases the active metabolite, which then interferes with essential metabolic processes within the mycobacterium. asm.org This mode of action, requiring activation by a specific bacterial enzyme, contributes to the compound's selective activity against M. tuberculosis. asm.orgnih.gov Furthermore, it has been demonstrated that MMV687254 inhibits the growth of M. tuberculosis within macrophages by inducing autophagy, a cellular process of degradation and recycling of cellular components. asm.orgnih.gov

Targeting Specific Enzymes or Signaling Pathways in Cancer Cells

Analogues of pyridine-3-carboxamide have been investigated for their potential to selectively target enzymes and signaling pathways that are crucial for the proliferation and survival of cancer cells.

One area of focus is the inhibition of kinases within the DNA Damage Response (DDR) pathway, such as ATM, ATR, and DNA-PKcs. mdpi.com These kinases are often overexpressed in cancer cells, contributing to resistance against DNA-damaging therapies. mdpi.com Quinoline-3-carboxamides, a related class of compounds, have been designed as potential Ataxia Telangiectasia Mutated (ATM) kinase inhibitors to serve as adjuvants in cancer treatment. mdpi.com

Another significant target is the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently mutated in cancer and plays a key role in cell growth and survival. nih.gov The activation of the PI3K/Akt/glycogen synthase kinase 3 beta (GSK-3β) axis can be stimulated by the P2X7 receptor (P2X7R), which is overexpressed in many tumors, including breast cancer. nih.gov Carboxamide analogues have been developed as P2X7R antagonists, thereby inhibiting this pro-proliferative pathway. nih.gov

Additionally, thieno[2,3-d]pyrimidine compounds, which can be considered analogues, have been shown to inhibit key enzymes in one-carbon metabolism, such as 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), glycinamide ribonucleotide formyltransferase (GARFTase), and the mitochondrial enzyme serine hydroxymethyl transferase 2 (SHMT2). nih.gov These enzymes are essential for de novo purine biosynthesis, a pathway critical for the rapid proliferation of cancer cells. nih.gov

Fibroblast growth factor 1 (FGF1) and its receptors (FGFRs) represent another target. researchgate.net FGFR cascades are involved in tumor cell proliferation, angiogenesis, and migration in various cancers. researchgate.net N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives have been synthesized and evaluated as potential FGF1 inhibitors. researchgate.net

Binding Affinity to Biological Targets

The binding affinity of pyridine-3-carboxamide analogues to their biological targets is a critical measure of their potential therapeutic efficacy. This is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a specific biological process by 50%.

For instance, in the development of P2X7R antagonists for cancer therapy, a series of quinoline-6-carboxamide derivatives were evaluated. The 4-iodo derivative 2f was the most potent in its series with an IC50 value of 0.566 μM. nih.gov Other halogenated analogues, such as the 4-fluoro (2e ) and 4-chloro (2g ) compounds, showed comparable potencies with IC50 values of 0.624 μM and 0.813 μM, respectively. nih.gov Another series of carboxamide analogues also targeting P2X7R demonstrated even higher affinity; compound 1e , featuring an electron-withdrawing -OCF3 group, had an IC50 value of 0.457 ± 0.03 μM. nih.gov

In the context of urease inhibition, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and tested. nih.gov Among them, 5-chloropyridine-2-yl-methylene hydrazine carbothioamide (Rx-6 ) and pyridine 2-yl-methylene hydrazine carboxamide (Rx-7 ) showed significant activity, with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. nih.gov

The following table summarizes the binding affinities of selected pyridine carboxamide analogues to their respective targets.

| Compound ID | Target | IC50 Value (µM) |

| 2f | P2X7 Receptor | 0.566 |

| 2e | P2X7 Receptor | 0.624 |

| 2g | P2X7 Receptor | 0.813 |

| 1e | P2X7 Receptor | 0.457 ± 0.03 |

| Rx-6 | Urease | 1.07 ± 0.043 |

| Rx-7 | Urease | 2.18 ± 0.058 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It provides insights into the binding mode, affinity, and interactions between a ligand and its target protein at the atomic level.

Docking studies on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives with fibroblast growth factor 1 (FGF1) revealed low binding energies, indicating a good affinity for the active pocket of the enzyme. researchgate.net Similarly, for a series of novel spiro[indole-3,4′-pyridine]-3′-carboxamides, docking against the bacterial regulator protein PqsR of Pseudomonas aeruginosa (PDB ID: 4JVC) showed binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com The (R)- and (S)-enantiomers of compound 17a in this series exhibited the best affinity for the protein target. mdpi.com

In the study of urease inhibitors, docking simulations were performed on potent pyridine carboxamide derivatives to understand their binding at the active site of the urease enzyme (PDB ID: 4GY7). nih.gov The results indicated strong binding affinity through the formation of hydrogen bonds and hydrophobic interactions. nih.gov

For 3-(pyridine-3-yl)-2-oxazolidinone derivatives, docking studies with the 50S ribosome subunit helped to elucidate their binding modes. nih.gov Compound 17g was observed to fit into a long, narrow pocket in the ribosomal peptidyl transferase center (PTC). nih.gov The interaction involved hydrogen bonds between atoms on the oxazolidinone ring and the A2473 residue, as well as between the amide side chain and the C2103 residue. nih.gov

The table below presents results from various molecular docking studies involving pyridine carboxamide analogues.

| Compound Class | Target Protein (PDB ID) | Docking Software | Binding Energy Range (kcal/mol) |

| Spiro[indole-3,4′-pyridine]-3′-carboxamides | PqsR of P. aeruginosa (4JVC) | Autodock Vina | -5.8 to -8.2 |

| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) | DNA gyrase (M. tuberculosis) | Not Specified | Not Specified |

| Pyridine carboxamide derivatives | Urease (4GY7) | Not Specified | Not Specified |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | 50S Ribosome Subunit | Auto Dock tool | Not Specified |

In Silico Studies of Biological Activity

In silico studies encompass a range of computational methods, including molecular docking, pharmacokinetic predictions (ADME), and toxicity assessments, to evaluate the drug-like properties of chemical compounds before their synthesis. researchgate.netcmjpublishers.com These methods help in optimizing lead compounds by improving their binding affinity and pharmacokinetic profiles while reducing potential toxicity. cmjpublishers.com

For a series of newly designed imidazo[1,2-a]pyridine-3-carboxamides (IPAs) intended as anti-tubercular agents, in silico design led to eight new ligands with better binding affinities than the lead template. nih.govresearchgate.net Subsequent ADME and toxicity prediction analyses for the most promising ligands showed zero violations of Lipinski's rules, good bioavailability, high gastrointestinal absorption, and predictions of being non-carcinogenic and non-cytotoxic. nih.govresearchgate.net

Similarly, in silico ADME predictions for sulfonamide-pyridine derivatives were computed using the pkCSM and Pre-ADMET online servers. nih.gov These studies assessed properties like gastrointestinal absorption and oral bioavailability to confirm their potential as drug candidates. researchgate.netnih.gov

The PASS (Prediction of Activity Spectra for Substances) online tool has been used to further explore the biological activity spectrum of pyridine-4-carbohydrazide derivatives, predicting bioactivity against targets such as G-protein coupled receptors (GPCRs), ion channels, and various enzymes. cmjpublishers.com

The following table summarizes key parameters evaluated in in silico studies for different pyridine carboxamide analogues.

| Compound Class | In Silico Method | Key Findings |

| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | ADME & Toxicity Prediction | Zero Lipinski violations, good bioavailability, high GI absorption, non-toxic predictions. nih.govresearchgate.net |

| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (IPA) | ADME Prediction | Good pharmacokinetic properties, high GI absorption, orally bioavailable, low toxicity. researchgate.net |

| Sulfonamide-pyridine derivatives | ADME & Toxicity Prediction | Favorable pharmacokinetic and toxicity profiles predicted. nih.gov |

| Pyridine-4-carbohydrazide derivatives | PASS & ADME Prediction | Predicted bioactivity against multiple protein targets; structural modifications improved ADME profiles. cmjpublishers.com |

In-Depth Computational Analysis of this compound Remains Uncharted Territory

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not publicly available. The requested in-depth analysis, covering a range of computational chemistry and theoretical investigations, could not be compiled due to the absence of specific research on this molecule.

The user's request for a detailed article structured around specific computational chemistry methodologies—including Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies—presupposes the existence of such research. However, extensive searches have revealed no dedicated studies applying these advanced computational techniques to this compound.

While computational studies are prevalent in modern chemical research for elucidating molecular properties and predicting reactivity, the focus of these investigations is often driven by specific applications in fields such as medicinal chemistry and materials science. It appears that this compound has not yet been the subject of such detailed public-domain research.

For context, computational chemistry techniques like those requested are used to provide deep insights into a molecule's behavior:

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to simulate reaction pathways, predict a wide array of quantum-mechanical properties (such as energies, geometries, and vibrational frequencies), and analyze frontier molecular orbitals (HOMO and LUMO) to understand reactivity. Furthermore, methods like Mulliken population analysis and Fukui functions, derived from DFT calculations, can offer insights into the charge distribution and reactive sites within a molecule.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new, unsynthesized molecules.

While research exists for related compounds, such as other pyridine carboxamide derivatives or nicotinamide (B372718) analogues, the strict requirement to focus solely on this compound prevents the inclusion of this information. For instance, studies on imidazo[1,2-a]pyridine-3-carboxamides have utilized QSAR to explore their antimycobacterial properties, and various pyridine derivatives have been analyzed using DFT to understand their structural and electronic characteristics. However, these findings are not directly transferable to this compound.

The absence of specific data for this compound means that any attempt to generate the requested article would fall into speculation and would not meet the required standards of scientific accuracy and adherence to factual, published research.

Computational Chemistry and Theoretical Investigations

In Silico ADME Profiling and Drug-likeness Assessment

In the realm of modern drug discovery and development, in silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside drug-likeness assessments, have become indispensable tools. These computational approaches allow for the early-stage evaluation of a compound's potential pharmacokinetic profile, significantly reducing the time and resources required for experimental studies. For 6-Ethoxypyridine-3-carboxamide, these theoretical investigations provide valuable insights into its potential as a viable drug candidate.

Lipinski's Rule of Five is a well-established guideline used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. The rule assesses several key physicochemical properties of a molecule. An orally active drug generally does not violate more than one of the following criteria:

Molecular Weight (MW): A molecular weight of less than 500 daltons is preferred for oral absorption.

LogP (Octanol-Water Partition Coefficient): An octanol-water partition coefficient (logP) of less than 5 indicates a balance between lipid and water solubility.

Hydrogen Bond Donors (HBD): No more than 5 hydrogen bond donors (typically the sum of OH and NH groups).

Hydrogen Bond Acceptors (HBA): No more than 10 hydrogen bond acceptors (typically the sum of N and O atoms).

The calculated parameters for this compound are presented in the table below.

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 166.18 | < 500 | Yes |

| logP | 0.85 | < 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

As the data indicates, this compound fully complies with all the criteria set forth by Lipinski's Rule of Five, with zero violations. This suggests that the compound possesses physicochemical properties that are favorable for oral bioavailability.

The bioavailability score is a predictive measure that combines several molecular properties to estimate the probability of a compound having good oral bioavailability. This score is often calculated based on a combination of factors, including those outlined in Lipinski's Rule of Five and other descriptors such as topological polar surface area (TPSA) and the number of rotatable bonds. A higher bioavailability score generally indicates a greater likelihood of the compound being well-absorbed and reaching systemic circulation after oral administration.

For this compound, the calculated bioavailability score is presented below.

| Compound | Calculated Bioavailability Score |

|---|---|

| This compound | 0.55 |

A bioavailability score of 0.55 is considered a good indicator of potential oral bioavailability. This score, in conjunction with the full compliance with Lipinski's Rule of Five, reinforces the drug-like characteristics of this compound from a computational perspective. These findings suggest that the compound is a promising candidate for further investigation in preclinical and clinical studies.

Derivatives and Analogues of 6 Ethoxypyridine 3 Carboxamide

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. For derivatives of 6-ethoxypyridine-3-carboxamide, these studies have provided valuable insights into how different chemical modifications influence their biological effects.

The biological activity of pyridine-3-carboxamide (B1143946) analogues is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in a series of pyridine-3-carboxamide analogues developed to treat bacterial wilt in tomatoes, the types and positions of substituents on the aromatic rings were found to strongly affect their efficacy. One particular analogue, compound 4a, which possesses a chloro group at the para position of one aromatic ring and a hydroxyl group at the ortho position of another, demonstrated exceptional effectiveness against Ralstonia solanacearum. The electron-donating substitutions on the C ring of these analogues were observed to enhance their antibacterial activity. nih.gov

The position of the carboxamide group on the pyridine (B92270) ring also plays a crucial role. A study on pyridine carboxamides revealed that the position of the amide group (ortho-, meta-, or para- to the ring nitrogen) affects the reaction yield and the electronic properties of the molecule. This, in turn, can influence the molecule's interaction with biological targets. mdpi.com Furthermore, research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors showed that the electronic properties of substituents on the phenyl ring were critical for their inhibitory activity. Compounds bearing a cyano (-CN) group, an electron-withdrawing group, were found to decrease FOXM1 expression, suggesting that the electronic nature of the substituent is a key determinant of biological function. mdpi.com

In another study on pyrazolo[1,5-a]pyridine-3-carboxamides as antitubercular agents, the position of a methyl group on the pyridine ring was found to be optimal at the 5-position for activity against Mycobacterium tuberculosis. Modifications at other positions resulted in significantly less potent compounds. nih.gov This highlights the specific spatial and electronic requirements for potent biological activity.

Synthesis and Biological Evaluation of Modified Pyridine Carboxamides

The synthesis of modified pyridine carboxamides is a key area of research aimed at discovering new therapeutic agents. Various synthetic strategies have been employed to create a diverse range of analogues, which are then subjected to biological evaluation to determine their potential as drugs.

A series of novel pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine (B126380) derivatives have been designed and synthesized with the goal of developing new antitubercular agents. These compounds were evaluated for their activity against Mycobacterium tuberculosis. Several of these derivatives, such as those with 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) substituents, exhibited potent anti-TB activity, comparable to the reference drug Pyrazinamide. researchgate.net The synthesis of these compounds typically involves the coupling of a pyrrolo[3,2-b]pyridine-3-carboxylic acid with a substituted amine.

In silico studies, including molecular docking, have been used to understand the binding interactions of these derivatives with their target enzymes, such as DprE1, providing a rationale for their observed biological activity. researchgate.net Further research into 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has identified them as selective and potent inhibitors of phosphodiesterase 4B (PDE4B), suggesting their potential in treating central nervous system diseases. acs.org

The following table summarizes the antitubercular activity of some Pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. researchgate.net